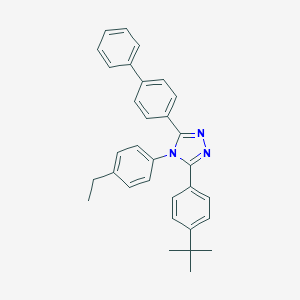
3-(4-Tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole, also known as TAK-242, is a small molecule inhibitor that has been extensively studied for its potential applications in various scientific fields. TAK-242 has been shown to have a wide range of effects, including anti-inflammatory, anti-tumor, and anti-viral activities. In
Mécanisme D'action
The mechanism of action of 3-(4-Tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole is based on its ability to inhibit the TLR4 signaling pathway. TLR4 is a transmembrane protein that plays a critical role in the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Upon binding to its ligands, TLR4 activates a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines.
3-(4-Tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole inhibits the TLR4 signaling pathway by binding to the intracellular domain of TLR4 and preventing the recruitment of downstream signaling molecules. This leads to the inhibition of pro-inflammatory cytokine and chemokine production, resulting in the anti-inflammatory, anti-tumor, and anti-viral effects of 3-(4-Tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole.
Effets Biochimiques Et Physiologiques
3-(4-Tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-tumor, and anti-viral activities, 3-(4-Tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole has also been shown to have antioxidant and neuroprotective effects. 3-(4-Tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole has been shown to reduce oxidative stress and protect against neuronal damage in various animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(4-Tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole is its specificity for the TLR4 signaling pathway. 3-(4-Tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole has been shown to have minimal off-target effects, making it a valuable tool for studying the role of TLR4 in various biological processes. However, one of the limitations of 3-(4-Tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole is its relatively short half-life, which can make it difficult to maintain a consistent level of inhibition over time.
List of
Orientations Futures
1. Investigating the role of 3-(4-Tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole in the regulation of the immune response in various disease models.
2. Developing more potent and selective TLR4 inhibitors based on the structure of 3-(4-Tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole.
3. Studying the potential of 3-(4-Tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole as a therapeutic agent for various inflammatory and neurodegenerative diseases.
4. Investigating the potential of 3-(4-Tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole as a combination therapy with other anti-cancer or anti-viral agents.
5. Exploring the potential of 3-(4-Tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole as a tool for studying the role of TLR4 in the gut microbiome and its impact on host health.
Conclusion:
3-(4-Tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole is a small molecule inhibitor that has been extensively studied for its potential applications in various scientific fields. 3-(4-Tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities, and has also been shown to have antioxidant and neuroprotective effects. 3-(4-Tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole has the potential to be a valuable tool for studying the role of TLR4 in various biological processes, and may have therapeutic potential for various inflammatory and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 3-(4-Tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole involves a multistep process that starts with the reaction of 4-tert-butylphenylhydrazine with 4-ethylbenzaldehyde to form 3-(4-tert-butylphenyl)-4-(4-ethylphenyl)-1,2,4-triazole. This intermediate is then reacted with 4-bromobenzophenone to form the final product, 3-(4-tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole. The synthesis of 3-(4-Tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole has been optimized to produce high yields and purity, making it suitable for use in various scientific applications.
Applications De Recherche Scientifique
3-(4-Tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of 3-(4-Tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole is in the field of inflammation research. 3-(4-Tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole has been shown to inhibit the Toll-like receptor 4 (TLR4) signaling pathway, which plays a critical role in the initiation and progression of inflammation. 3-(4-Tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole has been shown to have potent anti-inflammatory effects in various animal models of inflammation, including sepsis, arthritis, and colitis.
In addition to its anti-inflammatory effects, 3-(4-Tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole has also been shown to have anti-tumor and anti-viral activities. 3-(4-Tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. 3-(4-Tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole has also been shown to inhibit the replication of various viruses, including influenza, hepatitis C, and HIV.
Propriétés
Numéro CAS |
163226-12-8 |
|---|---|
Nom du produit |
3-(4-Tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole |
Formule moléculaire |
C32H31N3 |
Poids moléculaire |
457.6 g/mol |
Nom IUPAC |
3-(4-tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole |
InChI |
InChI=1S/C32H31N3/c1-5-23-11-21-29(22-12-23)35-30(26-15-13-25(14-16-26)24-9-7-6-8-10-24)33-34-31(35)27-17-19-28(20-18-27)32(2,3)4/h6-22H,5H2,1-4H3 |
Clé InChI |
PZLZJGZGJHZQAU-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=NN=C2C3=CC=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)C5=CC=CC=C5 |
SMILES canonique |
CCC1=CC=C(C=C1)N2C(=NN=C2C3=CC=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



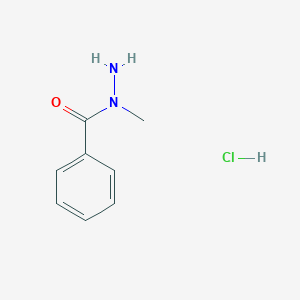
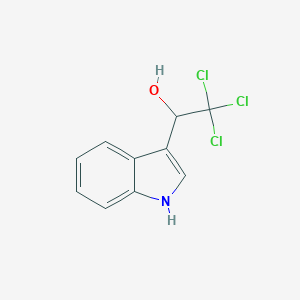
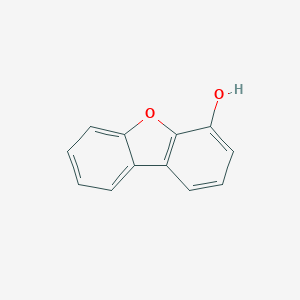
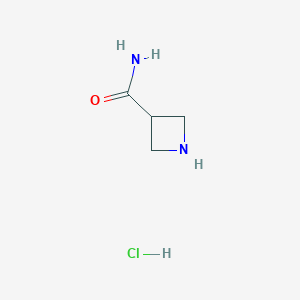
![12,13-Dihydro-2,10-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B176201.png)
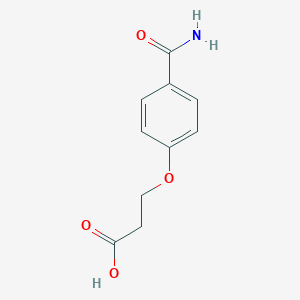
![6-Fluorobenzo[d]isothiazol-3(2H)-one](/img/structure/B176209.png)
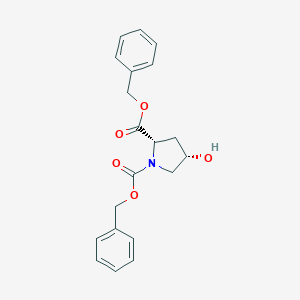
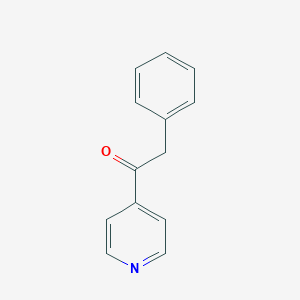
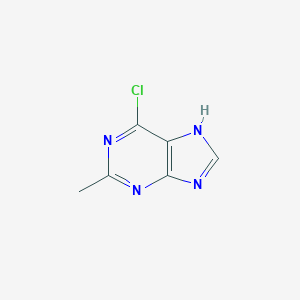
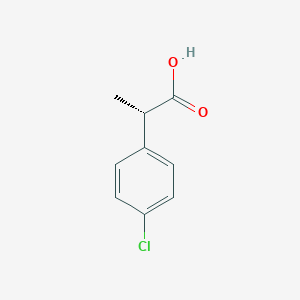
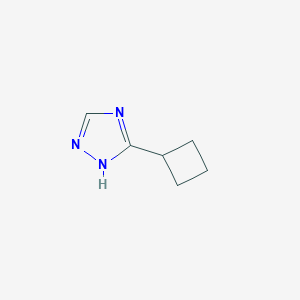
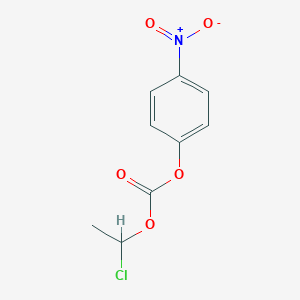
![3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B176227.png)